1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
Overview
Description
1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one, also known as DM-BZD, is a benzodiazepine derivative that has been the subject of scientific research due to its potential pharmacological properties. This compound has been synthesized and studied in order to investigate its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Scientific Research Applications
Synthesis and Pharmacological Properties
1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one and its derivatives have been subject to extensive research, primarily focused on their synthesis and pharmacological properties. Notably, studies have explored the synthesis of new derivatives and evaluated their psychotropic activities, often highlighting their potential as anxiolytic and antidepressive agents.
Nawrocka et al. (1996) synthesized derivatives of 4-methyl-5-oxalo-1H-2,3,4,5-tetrahydro-1,5-benzodiazepin-2-one and investigated their psychotropic activity. The study revealed that certain derivatives exhibited anxiolytic action and antidepressive activity, suggesting a stimulation of the adrenergic system (Nawrocka et al., 1996).
Maltsev et al. (2021) explored the synthesis of novel 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole derivatives, assessing their anxiolytic and analgesic potentials. They discovered that certain compounds showcased prominent analgesic and anxiolytic potentials, with interactions mainly with the GABAA receptor and 5-HT2A receptor (Maltsev et al., 2021).
Anti-inflammatory and Analgesic Effects
Further research has delved into the anti-inflammatory and analgesic effects of benzodiazepine derivatives, shedding light on their potential therapeutic applications beyond psychotropic effects.
Fruscella et al. (2001) investigated the anti-inflammatory properties of 1,5-benzodiazepine tricyclic derivatives. They found that selected compounds significantly inhibited leukocyte recruitment and the production of pro-inflammatory cytokines in mice, indicating potential as innovative anti-inflammatory molecules (Fruscella et al., 2001).
Neochoritis et al. (2010) synthesized and evaluated amino-1,5-benzoxazepines and hydroxyl-1,5-benzodiazepines for their antioxidant activity and lipid peroxidation inhibition. They found that certain compounds were potent inhibitors, suggesting a potential role in managing oxidative stress-related conditions (Neochoritis et al., 2010).
Antitumor Activity
The exploration of benzodiazepine derivatives in cancer research has also yielded interesting findings, with studies highlighting the antitumor activities of certain compounds.
- Jančienė et al. (2002) assessed the antitumor activity of 2,3-dihydro-1H-1,5-benzodiazepine amidines. The compounds exhibited moderate cell growth inhibition on human tumor cell lines, suggesting potential as antitumor agents (Jančienė et al., 2002).
Miscellaneous Pharmacological Effects
Beyond the aforementioned applications, research has also examined the varied pharmacological effects of benzodiazepine derivatives, including their potential as calcium channel blockers and their mass spectral fragmentation patterns.
Atwal et al. (1987) synthesized 2,5-dihydro-4-methyl-2-phenyl-1,5-benzothiazepine-3-carboxylic acid esters and investigated their calcium channel blocking activity, providing insights into their potential use in managing cardiovascular conditions (Atwal et al., 1987).
Xu et al. (2000) studied the mass spectrometric behavior of benzothiazepin-1-ones, revealing insights into their fragmentation patterns under electron impact ionization. This research contributes to the understanding of the structural properties of these compounds (Xu et al., 2000).
properties
IUPAC Name |
3,5-dimethyl-2,3-dihydro-1H-1,5-benzodiazepin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8-7-12-9-5-3-4-6-10(9)13(2)11(8)14/h3-6,8,12H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZSLLCDQMWOKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=CC=CC=C2N(C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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